3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one
CAS No.: 2402830-48-0
Cat. No.: VC6213152
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.087
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2402830-48-0 |
|---|---|
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 254.087 |
| IUPAC Name | 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) |
| Standard InChI Key | MLZBFCSWGVIMGI-UHFFFAOYSA-N |
| SMILES | CN1C(=NNC1=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-(4-Bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one features a 1,2,4-triazol-5-one ring substituted at the 3-position with a 4-bromophenyl group and at the 4-position with a methyl group. The IUPAC name systematically describes this arrangement: 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the triazolone core contributes to hydrogen-bonding capabilities .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrNO | |
| Molecular Weight | 254.08 g/mol | |
| Exact Mass | 253.9857 | |
| SMILES Notation | CN1C(=O)NN=C1C2=CC=C(C=C2)Br | |
| Canonicalization Status | True |
Synthetic Pathways
The synthesis of 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one typically follows multi-step protocols involving cyclization and functional group transformations. A common approach involves:
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Formation of a Hydrazide Intermediate: 4-Bromobenzoic acid is esterified to methyl 4-bromobenzoate, which is subsequently converted to 4-bromobenzohydrazide via hydrazine treatment .
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Cyclization to Triazolone: The hydrazide undergoes cyclization in the presence of reagents like potassium carbonate or thiourea, forming the triazolone core .
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Functionalization: Methylation at the 4-position and bromophenyl incorporation at the 3-position are achieved through nucleophilic substitution or coupling reactions .
For example, reacting 4-bromobenzohydrazide with methyl isocyanate yields a semicarbazide intermediate, which cyclizes under acidic conditions to form the target compound . The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of 3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one reveal key functional groups:
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N–H Stretch: A broad peak near 3200–3300 cm corresponds to the triazolone N–H bond .
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C=O Stretch: A strong absorption at ~1700 cm confirms the ketone group in the triazolone ring .
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C–Br Stretch: A signal at 550–650 cm indicates the bromophenyl substituent .
1H NMR (400 MHz, DMSO-d6)
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δ 2.45 (s, 3H): Methyl group at the 4-position of the triazolone .
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δ 7.60–7.85 (m, 4H): Aromatic protons of the 4-bromophenyl group .
13C NMR (100 MHz, DMSO-d6)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 254.0 ([M+H]), consistent with the molecular weight . Fragmentation patterns include loss of Br (79.9 Da) and CO (28 Da), yielding peaks at m/z 174.1 and 226.0, respectively .
| Compound | MIC (μg/mL) vs S. aureus | Source |
|---|---|---|
| 3-(4-Bromophenyl)-... | Pending further studies | – |
| Analogous triazole | 12.5–25.0 |
Coordination Chemistry
The triazolone’s N and O atoms can act as ligands for transition metals, forming complexes with catalytic or magnetic properties . For instance, copper(II) complexes of similar triazoles show enhanced antioxidant activity .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or one-pot syntheses to improve yield and reduce reaction time .
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro .
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Computational Studies: Perform density functional theory (DFT) calculations to predict reactivity and NLO properties .
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